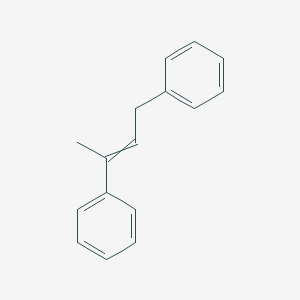
3-Phenylbut-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbut-2-enylbenzene, also known as trans-β-methylstyrene, is an organic compound with the chemical formula C11H12. It is a colorless liquid with a sweet, floral odor and is commonly used in the production of polymers, resins, and synthetic rubber. In recent years, there has been growing interest in the scientific research application of this compound due to its unique chemical properties and potential for use in various fields.
Wirkmechanismus
The mechanism of action of 3-Phenylbut-2-enylbenzene is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, it has been shown to have potential applications in the development of new materials and polymers.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenylbut-2-enylbenzene in lab experiments is its unique chemical properties, which make it a valuable compound for use in various fields. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the scientific research application of 3-Phenylbut-2-enylbenzene. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new materials and polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 3-Phenylbut-2-enylbenzene make it a valuable compound for use in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, it has been shown to have potential applications in the development of new materials and polymers due to its ability to form stable bonds with other molecules.
Eigenschaften
CAS-Nummer |
17342-56-2 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
3-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
InChI-Schlüssel |
HZVVYGOMBYKZGF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=CCC1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
1,3-Diphenyl-2-butene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



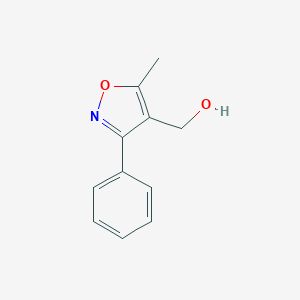

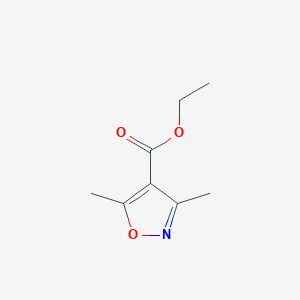
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
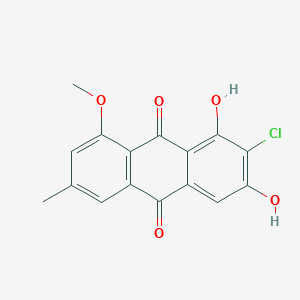


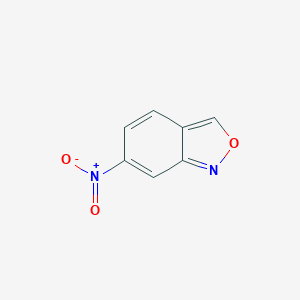

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)